6-Pentafluoroethyl-pyridazin-3-ylamine
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Overview
Description
6-Pentafluoroethyl-pyridazin-3-ylamine is a heterocyclic compound characterized by the presence of a pyridazine ring substituted with a pentafluoroethyl group at the 6-position and an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a pentafluoroethyl-substituted pyridazine precursor with an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Pentafluoroethyl-pyridazin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pentafluoroethyl and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-Pentafluoroethyl-pyridazin-3-ylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Pentafluoroethyl-pyridazin-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Pentafluoroethyl-substituted compounds: Compounds with a pentafluoroethyl group attached to various heterocyclic rings.
Uniqueness: 6-Pentafluoroethyl-pyridazin-3-ylamine is unique due to the specific combination of the pentafluoroethyl group and the pyridazine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H4F5N3 |
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Molecular Weight |
213.11 g/mol |
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridazin-3-amine |
InChI |
InChI=1S/C6H4F5N3/c7-5(8,6(9,10)11)3-1-2-4(12)14-13-3/h1-2H,(H2,12,14) |
InChI Key |
MYLSBPNHPCKICR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
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